molecular formula C6H4F2NNaO3 B14820983 Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-olate

Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-olate

Cat. No.: B14820983
M. Wt: 199.09 g/mol
InChI Key: DLMAOWOMAXCEPT-LNKPDPKZSA-M
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Description

Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-olate is a chemical compound with a unique structure that includes cyano, difluoro, methoxy, and oxo functional groups

Preparation Methods

The synthesis of Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-olate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a cyano-containing compound with a difluoro-methoxy-oxo precursor in the presence of a sodium base. The reaction conditions often include controlled temperature and solvent environments to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-olate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and other products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-olate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the difluoro and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity. The oxo group can engage in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Sodium 3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-EN-2-olate can be compared with similar compounds such as:

Properties

Molecular Formula

C6H4F2NNaO3

Molecular Weight

199.09 g/mol

IUPAC Name

sodium;(Z)-3-cyano-1,1-difluoro-4-methoxy-4-oxobut-2-en-2-olate

InChI

InChI=1S/C6H5F2NO3.Na/c1-12-6(11)3(2-9)4(10)5(7)8;/h5,10H,1H3;/q;+1/p-1/b4-3-;

InChI Key

DLMAOWOMAXCEPT-LNKPDPKZSA-M

Isomeric SMILES

COC(=O)/C(=C(/C(F)F)\[O-])/C#N.[Na+]

Canonical SMILES

COC(=O)C(=C(C(F)F)[O-])C#N.[Na+]

Origin of Product

United States

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